3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

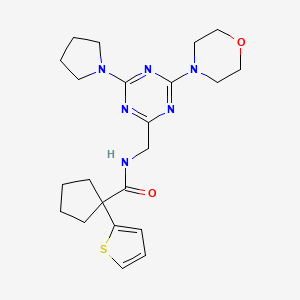

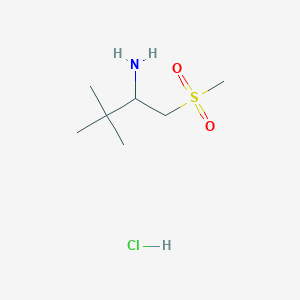

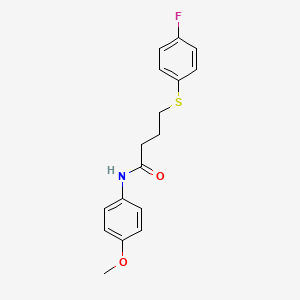

3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride is a chemical compound with the CAS Number: 1216222-93-3 . The IUPAC name for this compound is 3,3-dimethyl-1-(methylsulfanyl)-2-butanamine .

Molecular Structure Analysis

The molecular weight of this compound is 147.28 . The InChI code for this compound is 1S/C7H17NS/c1-7(2,3)6(8)5-9-4/h6H,5,8H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I have access to.Applications De Recherche Scientifique

Hydrogenation of CO2

A study by Zhang et al. (2009) explored the use of basic diamine-functionalized ionic liquid in the hydrogenation of CO2 to formic acid. The ionic liquid promoted the reaction effectively, and both the liquid and catalyst were reusable (Zhang et al., 2009).

Desulfonylation of N-Sulfonylamides

Hasegawa et al. (2018) developed a visible light-promoted process for desulfonylation of N-sulfonylamides and -amines. This involved the use of 1,3-dimethyl-2-hydroxynaphthylbenzimidazoline and a white light-emitting diode as a light source (Hasegawa et al., 2018).

Synthesis of Benzene Derivatives

Wen (2011) conducted a one-pot synthesis of 4,6-Bis-(3-methylbutyloxy)-benzene-1,3-disulfonic acid bis-dimethylamide, using N,N-dimethyl hydroxyl amine as a starting material (Wen, 2011).

Protection of Sulfonic Acids

A study by Seeberger et al. (2007) introduced a new method for protecting sulfonic acids using the 'safety-catch' principle. This involved 2,2-Dimethylbutane-1,4-diol and its derivatives in sulfonate protection (Seeberger et al., 2007).

Sulfonylation of Alcohols

Tanabe et al. (1995) demonstrated the effective sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction was notable for its safety and minimal waste (Tanabe et al., 1995).

Synthon in Organic Chemistry

Jones-Mensah et al. (2016) discussed the role of dimethyl sulfoxide as a synthon in organic chemistry, highlighting its applications beyond being a solvent and oxidant (Jones-Mensah et al., 2016).

Quaternized Polysulfones

Albu et al. (2011) investigated the properties of new quaternized polysulfones obtained by quaternization of chloromethylated polysulfone with different tertiary amines, including N,N-dimethylethylamine (Albu et al., 2011).

Inhibition of Glutamate Responses

Lu and Mattson (2001) reported that Dimethyl sulfoxide (DMSO) inhibits glutamate responses in hippocampal neurons, offering potential insights into its clinical effects and possible therapeutic uses (Lu & Mattson, 2001).

Safety and Hazards

The compound has been classified with the hazard statements H227, H302, H314, and H335 . This means it is considered a flammable liquid (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical equipment; and wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

3,3-dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S.ClH/c1-7(2,3)6(8)5-11(4,9)10;/h6H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKXRWCEYWGMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CS(=O)(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)

![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2643698.png)

![N-benzyl-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2643701.png)

![5-Bromo-2-{[1-(pyrazine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2643702.png)

![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)

![3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2643706.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)

![tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2643708.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)